Cas no 2411249-35-7 (N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide)
![N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2411249-35-7x500.png)
N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2411249-35-7
- Z1562148016
- EN300-26601325
- N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide
-
- インチ: 1S/C16H17ClN2O3/c17-9-15(20)19-7-3-5-12(10-19)18-16(21)14-8-11-4-1-2-6-13(11)22-14/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,18,21)
- InChIKey: UPRCTXWJJYTICZ-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1CCCC(C1)NC(C1=CC2C=CC=CC=2O1)=O)=O
計算された属性
- せいみつぶんしりょう: 320.0927701g/mol
- どういたいしつりょう: 320.0927701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26601325-0.05g |
N-[1-(2-chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide |
2411249-35-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamideに関する追加情報
N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide (CAS No. 2411249-35-7): A Comprehensive Overview
N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide (CAS No. 2411249-35-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This article aims to provide a comprehensive overview of N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide, including its chemical properties, synthesis methods, biological activities, and potential therapeutic applications.
Chemical Structure and Properties: N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic molecule with a molecular formula of C18H16ClNO3. The compound features a benzofuran core linked to a piperidine ring, which is further functionalized with a chloroacetyl group. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting target for various chemical and biological studies.
Synthesis Methods: The synthesis of N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the reaction of 1-benzofuran-2-carboxylic acid with 3-amino-piperidine, followed by the introduction of the chloroacetyl group through acylation. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, facilitating its use in large-scale research and development.
Biological Activities: Extensive studies have been conducted to evaluate the biological activities of N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial targets in cancer therapy. Additionally, it has demonstrated anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases.
Pharmacological Studies: Preclinical studies have provided valuable insights into the pharmacological profile of N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide. In vitro assays have demonstrated its ability to selectively inhibit target enzymes with high potency and selectivity. Furthermore, in vivo studies in animal models have shown promising results in terms of efficacy and safety. These findings suggest that this compound has the potential to be developed into a novel therapeutic agent for various diseases.
Clinical Applications: While still in the early stages of development, N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide has shown promise in several therapeutic areas. Its potential as an anticancer agent is particularly noteworthy, given its ability to target key signaling pathways involved in tumor growth and progression. Additionally, its anti-inflammatory properties make it a viable candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Current Research Trends: Ongoing research is focused on optimizing the structure and properties of N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide to enhance its therapeutic potential. This includes efforts to improve its pharmacokinetic properties, such as solubility and bioavailability, as well as reducing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are driving these advancements forward.
Conclusion: In summary, N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide (CAS No. 2411249-35-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development. As research continues to advance, it is likely that this compound will play a significant role in the discovery and development of new therapeutic agents for various diseases.
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